molecular formula C16H13NO2 B606835 CU-CPT9b

CU-CPT9b

Cat. No.: B606835
M. Wt: 251.28 g/mol
InChI Key: QXFYDRYRLOHSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CU-CPT9b is a specific antagonist of Toll-like receptor 8 (TLR8) . TLR8 is a part of the Toll-like receptor family, which plays a crucial role in the immune system. It is involved in both innate and adaptive immunity .

Mode of Action

This compound binds to the inactive TLR8 dimer, stabilizing it in its resting state . It utilizes hydrogen bonds with G351 and V520*, which are conserved among TLR8/antagonist structures . Additionally, this compound forms water-mediated contacts with S516* and Q519*, suggesting that the enhanced potency of this compound derives from these new interactions with these polar residues .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR8 signaling pathway . TLR8 can recognize single-stranded RNA from viruses, activating the TLR8 signaling pathway and triggering an immune response . By stabilizing TLR8 in its resting state, this compound prevents the overactivation of this pathway .

Pharmacokinetics

Its high binding affinity towards tlr8, with a kd of 21 nm, suggests that it may have good bioavailability .

Result of Action

This compound’s action results in the inhibition of the TLR8 signaling pathway . This can significantly inhibit the translocation of NF-κB to the nucleus, thereby suppressing the production of cytokines . This inhibitory effect demonstrates the significant anti-inflammatory effects of this compound .

Action Environment

It’s worth noting that the compound has been shown to be highly specific and effective in both hek-blue cells and human peripheral blood mononuclear cells (pbmc), suggesting that it may be effective in various biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CU-CPT9b involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically includes the following steps :

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Functionalization: The quinoline core is then functionalized with various substituents to enhance its binding affinity and specificity towards TLR8

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

CU-CPT9b undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further studied for their biological activities .

Properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFYDRYRLOHSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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